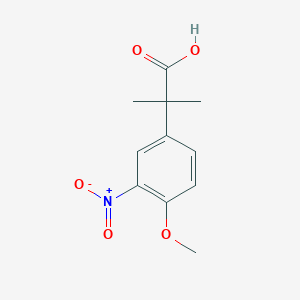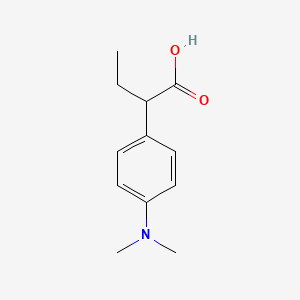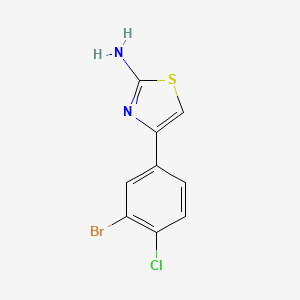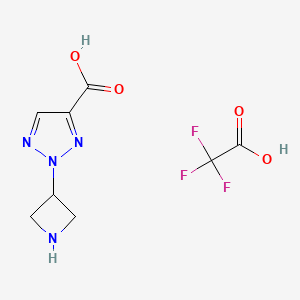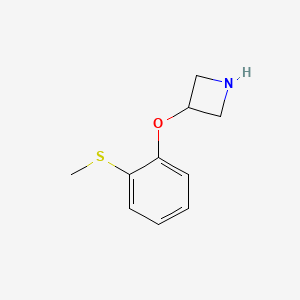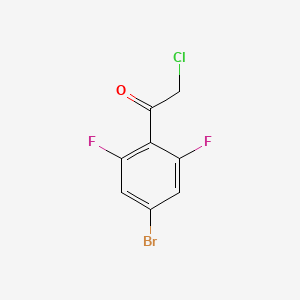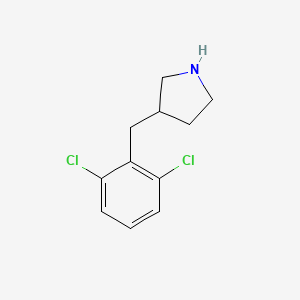![molecular formula C12H19NO2 B13604271 Methyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13604271.png)
Methyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-cyclobutyl-3-azabicyclo[311]heptane-1-carboxylate is a bicyclic compound that features a unique structure with a cyclobutyl ring fused to a 3-azabicyclo[311]heptane core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.1]heptanes, including Methyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate, can be achieved through the reduction of spirocyclic oxetanyl nitriles . This method involves the use of reducing agents under controlled conditions to yield the desired bicyclic structure. Additionally, catalyst-controlled annulations of bicyclo[1.1.0]butanes with vinyl azides have been reported as an alternative synthetic route .
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. The reduction of spirocyclic oxetanyl nitriles and catalytic annulations are both promising methods for large-scale synthesis, given their efficiency and the availability of starting materials .
化学反应分析
Types of Reactions
Methyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated bicyclic compounds .
科学研究应用
Methyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and physicochemical properties.
Industry: Utilized in the development of new materials with specific mechanical and chemical properties
作用机制
The mechanism of action of Methyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate biological pathways and exert therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .
相似化合物的比较
Similar Compounds
3-Azabicyclo[3.1.1]heptane derivatives: These compounds share the same core structure but differ in their substituents.
Bicyclo[3.1.1]heptane derivatives: Similar bicyclic structure without the nitrogen atom.
Uniqueness
Methyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate is unique due to the presence of the cyclobutyl ring and the ester functional group, which confer distinct physicochemical properties and potential biological activities .
属性
分子式 |
C12H19NO2 |
|---|---|
分子量 |
209.28 g/mol |
IUPAC 名称 |
methyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C12H19NO2/c1-15-10(14)12-5-11(6-12,7-13-8-12)9-3-2-4-9/h9,13H,2-8H2,1H3 |
InChI 键 |
DCVICSJTOLVMRR-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C12CC(C1)(CNC2)C3CCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




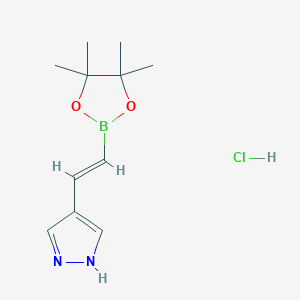
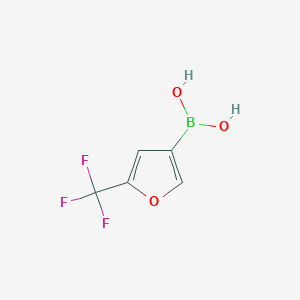
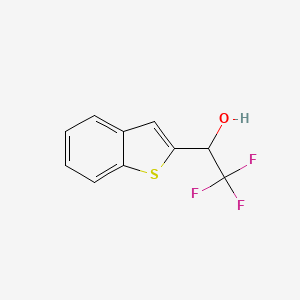
![3-[3-(Trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13604223.png)

